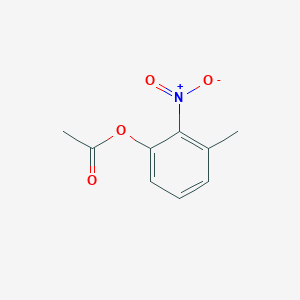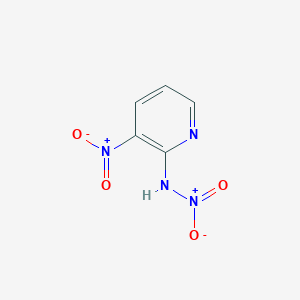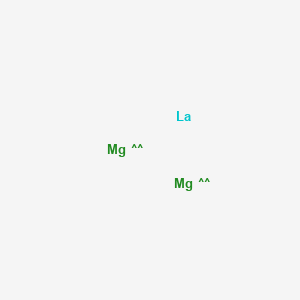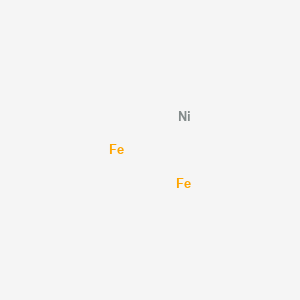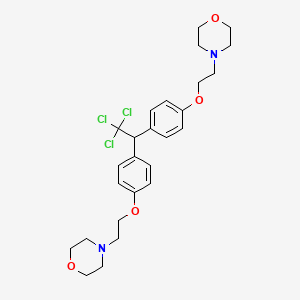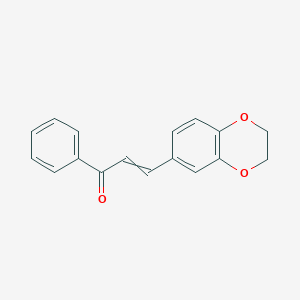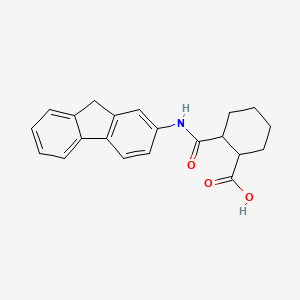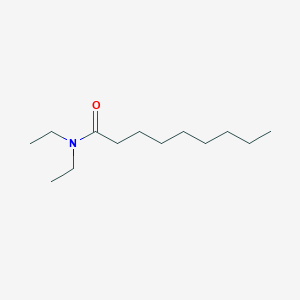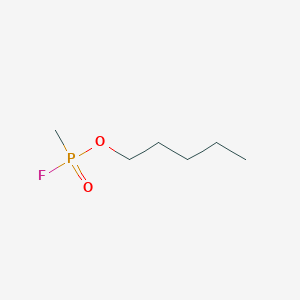
Pentyl methylphosphonofluoridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentyl methylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is also known by other names such as methylphosphonic acid, fluoroanhydride, pentyl ester, and phosphonofluoridic acid, P-methyl-, pentyl ester
Vorbereitungsmethoden
The synthesis of pentyl methylphosphonofluoridate typically involves the reaction of pentanol with methylphosphonic difluoride. The reaction conditions often require a controlled environment to ensure the proper formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain a high-purity product .
Analyse Chemischer Reaktionen
Pentyl methylphosphonofluoridate undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Hydrolysis: In the presence of water, this compound can hydrolyze to form methylphosphonic acid and pentanol.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphorus center can potentially undergo redox reactions under certain conditions.
Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pentyl methylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology and Medicine: Research into its potential biological activity and interactions with enzymes is ongoing, although specific applications in medicine are still under investigation.
Wirkmechanismus
The mechanism by which pentyl methylphosphonofluoridate exerts its effects involves its interaction with molecular targets such as enzymes. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby disrupting normal enzymatic activity. The specific pathways involved depend on the enzyme and the biological context .
Vergleich Mit ähnlichen Verbindungen
Pentyl methylphosphonofluoridate can be compared with other similar organophosphorus compounds such as:
2-Methyl-2-pentanyl methylphosphonofluoridate: This compound has a similar structure but with a different alkyl group, leading to variations in its chemical properties and reactivity.
Methylphosphonic acid, fluoroanhydride, ethyl ester: Another related compound with an ethyl group instead of a pentyl group, which affects its physical and chemical behavior.
The uniqueness of this compound lies in its specific alkyl group and the resulting properties that make it suitable for particular applications.
Eigenschaften
CAS-Nummer |
13454-59-6 |
|---|---|
Molekularformel |
C6H14FO2P |
Molekulargewicht |
168.15 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxypentane |
InChI |
InChI=1S/C6H14FO2P/c1-3-4-5-6-9-10(2,7)8/h3-6H2,1-2H3 |
InChI-Schlüssel |
DCTCNMMFVAJVCF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)
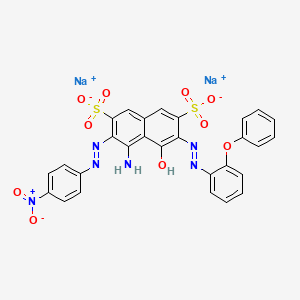
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
